CID 156588551
Description
CID 156588551 corresponds to oscillatoxin E, a marine-derived natural product belonging to the oscillatoxin family. Oscillatoxins are polyketide metabolites produced by marine cyanobacteria, notably from the genus Oscillatoria. These compounds exhibit structural complexity and biological activities, including cytotoxicity and ion channel modulation . Oscillatoxin E is distinguished by its unique substituents on the polyketide backbone, which influence its physicochemical properties and bioactivity.
Properties
Molecular Formula |
C17H9F5NO4S |
|---|---|
Molecular Weight |
418.3 g/mol |
InChI |
InChI=1S/C17H9F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,16,24H,6H2 |
InChI Key |
BBBBLMZBVDYOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2[C](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 156588551 involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
CID 156588551 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
CID 156588551 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 156588551 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oscillatoxin E is part of a series of structurally related derivatives. Key analogs include oscillatoxin D (CID 101283546) , 30-methyl-oscillatoxin D (CID 185389) , and oscillatoxin F (CID 156582092) . Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
| Property | Oscillatoxin E (CID 156588551) | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin F (CID 156582092) |
|---|---|---|---|---|
| Molecular Formula | Not explicitly provided | Not explicitly provided | Not explicitly provided | Not explicitly provided |
| Molecular Weight | Not explicitly provided | Not explicitly provided | Not explicitly provided | Not explicitly provided |
| Key Substituents | Unique hydroxyl/methyl groups | Base polyketide structure | Methyl group at C-30 position | Varied functional groups |
| LogP (Predicted) | Moderate hydrophobicity | Lower hydrophobicity | Higher hydrophobicity | Similar to oscillatoxin E |
| Solubility | Moderate in organic solvents | Moderate | Low (due to methyl group) | Moderate |
| Bioactivity | Cytotoxicity, ion modulation | Cytotoxicity | Enhanced membrane permeability | Underexplored |
Key Observations:
Oscillatoxin E and F likely differ in hydroxylation or epoxidation patterns, affecting hydrogen-bonding capacity and solubility .
Analytical Differentiation :
- Mass Spectrometry (MS) : Collision-induced dissociation (CID) in MS can distinguish isomers via unique fragmentation patterns. For example, oscillatoxin E and F may show distinct ion clusters due to substituent-driven cleavage .

- Chromatography : GC-MS and vacuum distillation profiles (as in Figure 1 of ) enable separation based on volatility and polarity differences .
Bioactivity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


